molecular formula C19H19N B12581494 1,1,7b-Trimethyl-1a-phenyl-1a,7b-dihydro-1H-cyclopropa[c]isoquinoline CAS No. 203251-10-9

1,1,7b-Trimethyl-1a-phenyl-1a,7b-dihydro-1H-cyclopropa[c]isoquinoline

Cat. No.: B12581494
CAS No.: 203251-10-9
M. Wt: 261.4 g/mol
InChI Key: MGDVPYFFVJRRLO-UHFFFAOYSA-N
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Description

1,1,7b-Trimethyl-1a-phenyl-1a,7b-dihydro-1H-cyclopropa[c]isoquinoline is a complex organic compound belonging to the class of cyclopropa[a]naphthalene derivatives. This compound is characterized by its unique structure, which includes a cyclopropane ring fused to an isoquinoline moiety. The presence of multiple methyl groups and a phenyl group further adds to its structural complexity.

Preparation Methods

The synthesis of 1,1,7b-Trimethyl-1a-phenyl-1a,7b-dihydro-1H-cyclopropa[c]isoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the cyclopropane ring: This can be achieved through the reaction of a suitable precursor with a carbene or carbenoid reagent under controlled conditions.

    Introduction of the isoquinoline moiety: This step often involves the cyclization of an appropriate intermediate, such as a phenyl-substituted amine, under acidic or basic conditions.

    Methylation: The addition of methyl groups can be carried out using methylating agents like methyl iodide in the presence of a strong base.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1,1,7b-Trimethyl-1a-phenyl-1a,7b-dihydro-1H-cyclopropa[c]isoquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, where reagents like bromine or nitric acid can introduce new substituents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, elevated temperatures, and specific catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1,7b-Trimethyl-1a-phenyl-1a,7b-dihydro-1H-cyclopropa[c]isoquinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: This compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Research into its potential pharmacological properties, such as anti-inflammatory or anticancer activities, is ongoing.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which 1,1,7b-Trimethyl-1a-phenyl-1a,7b-dihydro-1H-cyclopropa[c]isoquinoline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways involved depend on the specific application

Properties

CAS No.

203251-10-9

Molecular Formula

C19H19N

Molecular Weight

261.4 g/mol

IUPAC Name

1,1,7b-trimethyl-1a-phenylcyclopropa[c]isoquinoline

InChI

InChI=1S/C19H19N/c1-17(2)18(3)16-12-8-7-9-14(16)13-20-19(17,18)15-10-5-4-6-11-15/h4-13H,1-3H3

InChI Key

MGDVPYFFVJRRLO-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(C1(N=CC3=CC=CC=C32)C4=CC=CC=C4)C)C

Origin of Product

United States

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